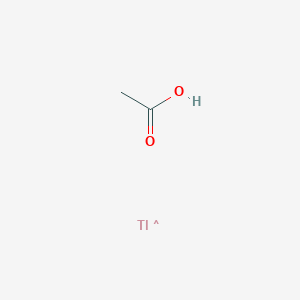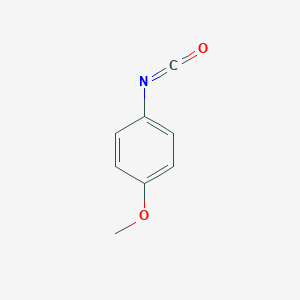
4-Methoxyphenyl isocyanate
概要
説明
4-Methoxyphenyl isocyanate is a chemical compound with the linear formula CH3OC6H4NCO . It has a molecular weight of 149.15 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl isocyanate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds in the molecule .
Physical And Chemical Properties Analysis
4-Methoxyphenyl isocyanate is a liquid at 20°C . It has a boiling point of 106-110 °C at 16 mmHg and a density of 1.151 g/mL at 25 °C . The refractive index is 1.548 . It is sensitive to moisture .
科学的研究の応用
Synthesis of Indoloquinolines
4-Methoxyphenyl isocyanate: is utilized in the synthesis of 6H-indolo[2,3-b]quinolines , a class of compounds known for their diverse pharmacological activities. These activities include antitumor, antibacterial, and anti-inflammatory properties. The process involves cyclotrimerization reactions that are facilitated by N-heterocyclic carbenes.
Preparation of Urea Derivatives
This compound is also instrumental in preparing urea derivatives such as 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea . These derivatives are significant in medicinal chemistry for their potential use in drug design and development.
Cyclotrimerization Reactions
Cyclotrimerization: of 4-Methoxyphenyl isocyanate by CO2-protected N-heterocyclic carbenes is another notable application . This reaction is a cornerstone in the field of organic synthesis, leading to the formation of various cyclic compounds with potential applications in material science and pharmaceuticals.
Isocyanide Synthesis
The compound serves as a precursor in the synthesis of 4-Methoxyphenyl isocyanide , which is used in multicomponent reactions for the creation of diverse organic compounds. These reactions are valuable in combinatorial chemistry for generating libraries of molecules for drug discovery.
Formamide Derivatives
It is used to synthesize N-(isoquinolin-1-yl)-formamides , which are important intermediates in the production of pharmaceuticals and agrochemicals. The reaction involves 2-alkynylbenzaldoximes and is catalyzed by silver trifluoromethanesulfonate and bismuth triflate.
Real-Time PCR Oligos
In the field of molecular biology, 4-Methoxyphenyl isocyanate is used in the preparation of oligonucleotides for real-time PCR applications . This demonstrates its versatility in both chemical synthesis and biotechnological applications.
Safety and Hazards
作用機序
Target of Action
4-Methoxyphenyl isocyanate is a versatile compound used in the synthesis of various organic compounds . Its primary targets are organic amines, with which it forms urea linkages . These linkages are chemically stable under acidic, alkaline, and aqueous conditions , making 4-Methoxyphenyl isocyanate a useful reagent in organic synthesis.
Mode of Action
The compound interacts with its targets (organic amines) through a process known as carbamate bond formation . This involves the reaction of the isocyanate group (-NCO) of 4-Methoxyphenyl isocyanate with an amine group (-NH2) to form a urea linkage . This reaction is typically facilitated by a catalyst or under specific conditions of temperature and pressure.
Biochemical Pathways
The exact biochemical pathways affected by 4-Methoxyphenyl isocyanate depend on the specific organic amine it reacts with. For instance, it has been used in the synthesis of 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea . These compounds may be involved in various biochemical pathways, depending on their specific structures and functions.
Result of Action
The molecular and cellular effects of 4-Methoxyphenyl isocyanate’s action depend on the specific compounds it helps synthesize. For example, the 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea synthesized using 4-Methoxyphenyl isocyanate could have various effects on cells, depending on their specific biological activities.
Action Environment
The action, efficacy, and stability of 4-Methoxyphenyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of isocyanates . Additionally, the temperature and pressure conditions can influence the rate and efficiency of the reactions involving 4-Methoxyphenyl isocyanate. Therefore, careful control of the reaction environment is crucial for optimizing the use of this compound in organic synthesis.
特性
IUPAC Name |
1-isocyanato-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063854 | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl isocyanate | |
CAS RN |
5416-93-3 | |
| Record name | 4-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-4-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electron-donating nature of the methoxy group in 4-methoxyphenyl isocyanate influence its reactivity in polymerization reactions?
A1: Research suggests that the electron-donating methoxy group in 4-methoxyphenyl isocyanate can influence its reactivity in polymerization reactions. Specifically, in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA), N-aryl-N′-pyridyl ureas derived from 4-methoxyphenyl isocyanate exhibit different thermal latency compared to ureas derived from isocyanates with more electron-withdrawing substituents. [] This difference in reactivity is attributed to the varying electron densities of the aromatic rings, impacting the initiation temperature of the polymerization. []
Q2: Can 4-methoxyphenyl isocyanate participate in ring expansion reactions, and if so, what factors influence the product formation?
A2: Yes, 4-methoxyphenyl isocyanate can engage in ring expansion reactions with pentaphenylborole. Interestingly, the reaction leads to the formation of a seven-membered BOC5 heterocycle through the insertion of the C-O unit into the borole ring. [] This selectivity towards B-O bond formation, as opposed to B-N bond formation observed with other isocyanates like 1-adamantyl isocyanate, is attributed to the electronic polarization of 4-methoxyphenyl isocyanate, highlighting the impact of substituents on its reactivity. []
Q3: How can 4-methoxyphenyl isocyanate be used in the synthesis of complex heterocyclic compounds?
A3: 4-Methoxyphenyl isocyanate serves as a valuable building block in the multi-step synthesis of complex heterocycles. For instance, it reacts with a specific 14CN-labeled ketonitrile intermediate to yield a precursor that, upon demethylation with boron tribromide, forms the 14C-labeled hydroxy metabolite of prinomide. [] This synthesis showcases the versatility of 4-methoxyphenyl isocyanate in constructing molecules with potential therapeutic interest.
Q4: Are there any documented crystallographic studies involving derivatives of 4-methoxyphenyl isocyanate?
A4: Yes, a crystallographic study investigated the structure of 3-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-1,5-bis(4-methoxyphenyl)biuret, a derivative of 4-methoxyphenyl isocyanate. [] The study revealed key structural features, including intramolecular hydrogen bonding within the biuret unit and the propeller-like conformation of the molecule due to the twisting of the quinoline and 4-methoxybenzene rings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



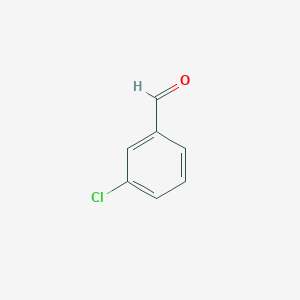
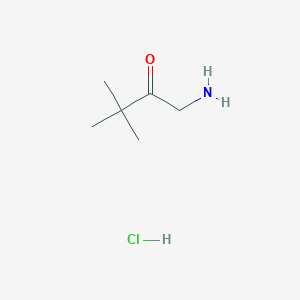





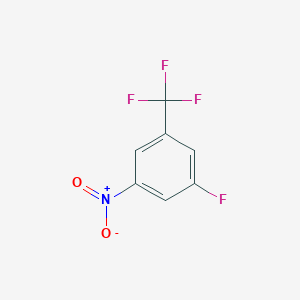

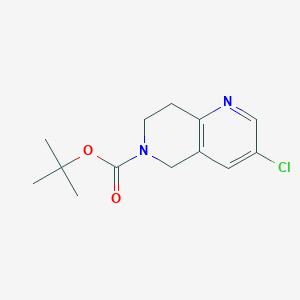
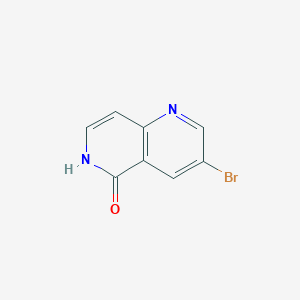
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
